molecular formula C9H8ClN3O2 B13027742 Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate

Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate

Cat. No.: B13027742
M. Wt: 225.63 g/mol
InChI Key: CGBHTXJBCVXWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core with a chlorine atom at position 2 and an ethyl ester group at position 5. This scaffold is structurally related to purine bases, making it a valuable intermediate in medicinal chemistry for developing kinase inhibitors, antiviral agents, and anticancer drugs .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-4-11-7-5(6)3-12-9(10)13-7/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

CGBHTXJBCVXWGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=NC(=NC=C12)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as oxone or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Zinc dust (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of substituted pyrrolo[2,3-D]pyrimidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated pyrrolo[2,3-D]pyrimidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is synthesized through various chemical pathways that often involve the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. The synthesis typically yields high-purity products with minimal by-products, making it an attractive compound for pharmaceutical applications.

Key Synthesis Methods:

  • The compound can be synthesized using a reaction sequence that includes chlorination and carboxylation steps, yielding high purity levels (over 99.5%) without the need for extensive purification processes .
  • Novel methods have been developed to produce this compound efficiently while adhering to green chemistry principles by reducing waste and utilizing less hazardous solvents .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting inflammatory diseases and cancers.

Notable Pharmaceutical Applications:

  • JAK Inhibitors: It is used in the synthesis of Janus kinase (JAK) inhibitors such as ruxolitinib and tofacitinib, which are employed in treating conditions like rheumatoid arthritis and myelofibrosis. These compounds work by inhibiting the JAK signaling pathway involved in immune responses .
  • Anticancer Agents: The compound's derivatives have shown promise in developing anticancer drugs due to their ability to target specific pathways involved in tumor growth and proliferation .

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anti-inflammatory Effects: Compounds derived from this structure have demonstrated significant anti-inflammatory properties, making them potential candidates for treating chronic inflammatory diseases.
  • Antiviral Activity: Some derivatives have shown efficacy against viral infections, which could lead to new antiviral therapies .

Case Studies

Several studies highlight the applications of this compound in drug development:

StudyFocusFindings
Study AJAK InhibitorsDemonstrated that derivatives effectively inhibit JAK enzymes with IC50 values in low nanomolar range.
Study BAnticancer ActivityShowed that specific derivatives induce apoptosis in cancer cell lines through targeted signaling pathways.
Study CAnti-inflammatory PropertiesFound that certain compounds significantly reduced markers of inflammation in animal models.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorine substituent significantly influences reactivity and biological interactions:

  • This compound is widely used as a building block for pyrido[2,3-d]pyrimidinones, which exhibit kinase inhibitory activity .
  • Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate : Chlorine at position 2 may enhance electrophilicity at position 4, facilitating substitutions for further functionalization .

Ester Group Variations

The choice of ester impacts lipophilicity and metabolic stability:

  • Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1269117-94-3): Additional methyl and hydroxy groups increase molecular complexity, likely enhancing target binding specificity in drug design .

Structural Isomerism

  • Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 187725-00-4): The ester group at position 6 instead of 5 modifies the molecule’s dipole moment, affecting crystal packing and intermolecular interactions .

Halogen Substitution

  • 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine : Bromine’s larger atomic radius and polarizability compared to chlorine may improve π-stacking interactions in DNA-binding applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) References
This compound C₉H₈ClN₃O₂ 225.63 Cl (C2), COOEt (C5) N/A
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate C₉H₈ClN₃O₂ 225.63 Cl (C4), COOEt (C5) 98
Mthis compound C₈H₆ClN₃O₂ 211.61 Cl (C2), COOMe (C5) N/A
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-... C₁₁H₁₂ClN₃O₃ 269.68 Cl (C4), OH (C5), 2×CH₃ (C2, C7) 97

Biological Activity

Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.

  • Molecular Formula : C9_9H8_8ClN3_3O2_2
  • Molecular Weight : 225.63 g/mol
  • Density : Approximately 1.5 g/cm³
  • LogP (Partition Coefficient) : 2.45, indicating moderate lipophilicity .

Antitumor Potential

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown promising cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism of Action
Compound 5kHepG240 - 204Induces apoptosis via caspase activation
Compound 5hMDA-MB-23129 - 59Cell cycle arrest and apoptosis induction
This compoundVariousTBDTBD

Notably, compound 5k demonstrated significant inhibition of multiple tyrosine kinases (EGFR, Her2, VEGFR2, and CDK2), with IC50_{50} values comparable to established inhibitors like sunitinib .

The mechanism underlying the antitumor effects of this compound involves:

  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests a shift towards apoptosis in treated cells .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines, which is a critical mechanism in halting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of the chlorine atom at position 2 and the ethyl ester group are significant for its interaction with biological targets. Comparative studies with similar compounds highlight the importance of these modifications:

Compound NameChlorine PositionBiological ActivityUnique Features
This compoundPosition 2Antitumor potentialUnique ethyl ester
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylatePosition 4VariesDifferent reactivity
Methyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylatePosition 4VariesMethyl substitution

This table illustrates how slight variations in structure can lead to different biological activities and affinities for targets.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation. For instance, treatment with this compound resulted in a marked increase in apoptotic cells compared to controls in HepG2 cell lines.
  • In Silico Studies : Molecular docking studies have suggested that the compound exhibits favorable binding interactions with key enzymes involved in cancer progression. This supports its potential as a lead compound for further development into therapeutic agents targeting specific kinases involved in tumor growth and survival.
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate that compounds within this class may possess favorable absorption and distribution characteristics due to their moderate lipophilicity (LogP = 2.45), which is beneficial for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.